molecular formula C20H25NO B1532650 N-[2-(Phenethyloxy)benzyl]cyclopentanamine CAS No. 1040686-98-3

N-[2-(Phenethyloxy)benzyl]cyclopentanamine

Cat. No. B1532650
M. Wt: 295.4 g/mol
InChI Key: RMSGYNUOSKXZMI-UHFFFAOYSA-N
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Description

N-[2-(Phenethyloxy)benzyl]cyclopentanamine is a biochemical compound used for proteomics research . It has a molecular formula of C20H25NO and a molecular weight of 295.42 .

Scientific Research Applications

Synthesis and Evaluation of Novel Compounds

  • A study by Kendre, Landge, and Bhusare (2015) described the synthesis of a new series of compounds, including derivatives like benzoxazepine and benzodiazepine, which were evaluated for their antimicrobial and anti-inflammatory activities. This research highlights the potential pharmaceutical applications of structurally related compounds (Kendre, Landge, & Bhusare, 2015).

Metabolism and Pharmacokinetics

  • Šuláková et al. (2021) investigated the metabolism of 25CN-NBOMe, a compound structurally similar to N-[2-(Phenethyloxy)benzyl]cyclopentanamine, in various models including rats and human liver microsomes. The study detailed the metabolic pathways and potential implications for understanding the metabolism of novel psychoactive substances (Šuláková et al., 2021).

Biochemical and Pharmacological Profiles

  • Meier et al. (1984) discussed the calorigenic and antidiabetic properties of a series of bis-phenethanolamine derivatives, underscoring the potential therapeutic applications of such compounds in treating obesity and diabetes (Meier, Alig, Bürgi-Saville, & Müller, 1984).

Safety And Hazards

While the search results mention safety information and a Safety Data Sheet (SDS) for N-[2-(Phenethyloxy)benzyl]cyclopentanamine , they do not provide specific details about its safety and hazards.

properties

IUPAC Name

N-[[2-(2-phenylethoxy)phenyl]methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-2-8-17(9-3-1)14-15-22-20-13-7-4-10-18(20)16-21-19-11-5-6-12-19/h1-4,7-10,13,19,21H,5-6,11-12,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSGYNUOSKXZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=CC=C2OCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Phenethyloxy)benzyl]cyclopentanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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